molecular formula C6H9NO3 B12608468 D-Proline, 1-formyl- CAS No. 899900-53-9

D-Proline, 1-formyl-

Cat. No.: B12608468
CAS No.: 899900-53-9
M. Wt: 143.14 g/mol
InChI Key: DHDRGOURKDLAOT-RXMQYKEDSA-N
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Description

1-FORMYL-D-PROLINE is a derivative of the amino acid proline, characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom of the proline ring. This compound has the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, 1-FORMYL-L-PROLINE.

Chemical Reactions Analysis

1-FORMYL-D-PROLINE undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions include carboxylic acids, alcohols, and substituted proline derivatives.

Scientific Research Applications

1-FORMYL-D-PROLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-FORMYL-D-PROLINE involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. The formyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the stability and activity of the molecules it is part of . Additionally, it can modulate enzymatic activity by acting as a substrate or inhibitor for certain enzymes involved in proline metabolism .

Comparison with Similar Compounds

1-FORMYL-D-PROLINE can be compared with other proline derivatives, such as:

    1-FORMYL-L-PROLINE: The enantiomer of 1-FORMYL-D-PROLINE, differing in its three-dimensional arrangement.

    4-HYDROXYPROLINE: A hydroxylated derivative of proline, commonly found in collagen.

    AZETIDINE-2-CARBOXYLIC ACID: A proline analogue with a four-membered ring structure.

1-FORMYL-D-PROLINE is unique due to its formyl group, which imparts distinct chemical reactivity and biological properties compared to other proline derivatives.

Properties

CAS No.

899900-53-9

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(2R)-1-formylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m1/s1

InChI Key

DHDRGOURKDLAOT-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C=O)C(=O)O

Canonical SMILES

C1CC(N(C1)C=O)C(=O)O

Origin of Product

United States

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